molecular formula C5H12BrN B1360383 Piperidine, hydrobromide CAS No. 14066-85-4

Piperidine, hydrobromide

Cat. No. B1360383
CAS RN: 14066-85-4
M. Wt: 166.06 g/mol
InChI Key: ROFVJSWBDQUQGW-UHFFFAOYSA-N
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Description

Piperidine, hydrobromide is an organic compound, which is a white solid at room temperature. It is used in many scientific and industrial applications and is also an important starting material for the synthesis of various other compounds. It is a derivative of piperidine, a cyclic secondary amine that is found in many essential oils and alkaloids. Piperidine, hydrobromide has a wide range of uses, from pharmaceuticals and cosmetics to industrial chemicals, and has recently been studied for its potential medical applications.

Scientific Research Applications

Anticancer Activity

Piperidine derivatives have shown promise in anticancer therapy. They can inhibit the Akt signaling pathway, which is crucial for cancer cell survival and proliferation. Piperine, a compound related to piperidine, has been observed to decrease the phosphorylation of Akt, leading to the inhibition of this pathway in breast cancer cell lines .

Antiviral Properties

Piperidine-substituted compounds have been designed to explore the hydrophobic channel of non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP), which is significant in the treatment of viral infections like HIV. By incorporating an aromatic moiety, these derivatives aim to enhance antiviral efficacy .

Antimicrobial and Antifungal Effects

Piperidine nucleus is utilized in drug discovery for its antimicrobial and antifungal properties. These compounds can be effective against a range of microbial and fungal pathogens, contributing to their potential as therapeutic agents .

Analgesic and Anti-inflammatory Uses

The piperidine structure is integral in developing analgesic and anti-inflammatory drugs. These compounds can modulate pain pathways and inflammatory responses, making them valuable in treating conditions like chronic pain and arthritis .

Anti-Alzheimer’s Applications

Piperidine derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s. Their ability to interact with biological targets relevant to these conditions makes them candidates for drug development efforts .

Antipsychotic Potential

Compounds with a piperidine base have been explored for their antipsychotic effects. They may offer new avenues for treating psychiatric disorders by affecting neurotransmitter systems in the brain .

Anticoagulant Effects

The piperidine moiety is also found in anticoagulant agents. These compounds can prevent blood clot formation, which is crucial in managing cardiovascular diseases and preventing stroke .

Each application mentioned above represents a unique field where Piperidine Hydrobromide could potentially be applied, based on the general activities of piperidine derivatives. The specific effects and mechanisms may vary depending on the exact structure and substituents present in the compound.

Anticancer Applications and Pharmacological Properties of Piperidine - Frontiers The Wide Spectrum Biological Activities of Piperidine - A Short Review - IJIRT Piperidine nucleus in the field of drug discovery - SpringerOpen

Future Directions

: Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. DOI: 10.3389/fphar.2021.772418

Mechanism of Action

Target of Action

Piperidine hydrobromide, a derivative of piperidine, has been found to interact with various targets. One of the primary targets is the sigma receptor 1 (S1R), a protein involved in a large array of biological functions . Piperidine-based compounds have shown high affinity towards S1R .

Mode of Action

The interaction of piperidine hydrobromide with its targets leads to various changes at the molecular level. For instance, when interacting with S1R, it acts as an agonist . This means it binds to the receptor and activates it, triggering a biological response.

Biochemical Pathways

Piperidine hydrobromide affects multiple signaling pathways. For instance, it has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for various biological functions, including cell growth, inflammation, and apoptosis .

Result of Action

The molecular and cellular effects of piperidine hydrobromide’s action are diverse. It has been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . Furthermore, it can lead to the release of cytochrome c from mitochondria to the cytoplasm, activating caspase systems and inducing apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of piperidine hydrobromide can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds .

properties

IUPAC Name

piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVJSWBDQUQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161457
Record name Piperidine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14066-85-4
Record name Piperidine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14066-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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